molecular formula C21H27N5O B5155485 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5155485
M. Wt: 365.5 g/mol
InChI Key: ZTPNKFFOYHUUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring three key substituents: a 4-benzoylpiperazinyl group at position 2, a methyl group at position 4, and a piperidin-1-yl moiety at position 4. The benzoylpiperazinyl group enhances binding affinity to biological targets, while the piperidinyl substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-17-16-19(24-10-6-3-7-11-24)23-21(22-17)26-14-12-25(13-15-26)20(27)18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNKFFOYHUUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The core is then functionalized with benzoylpiperazine and piperidine groups through a series of substitution reactions. Common reagents used in these reactions include various alkylating agents and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a ligand in studying receptor interactions, particularly with serotonin receptors.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin receptors.

    Industry: Utilized in the development of new chemical entities for pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brominated Derivatives: Substituent Position Effects

Two close analogs, 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8) and 2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-37-2), differ only in the bromine substitution position (ortho vs. para on the benzoyl ring).

Table 1: Comparison of Brominated Analogs
Property 2-(2-Bromo) Analog 2-(4-Bromo) Analog
Molecular Formula C₂₁H₂₆BrN₅O C₂₁H₂₆BrN₅O
Molecular Weight 444.4 444.4
Substituent Position Ortho-bromo Para-bromo
Hypothesized Activity Moderate binding Enhanced binding

Heterocyclic Variations: Piperidinyl vs. Pyrrolidinyl Groups

A structurally related compound, 4-(1-benzothiophen-2-yl)-6-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine (B87, ), replaces the benzoylpiperazinyl group with a benzothiophene and introduces a pyrrolidinylethyl chain. This compound’s antimicrobial activity highlights the importance of heterocycle choice in modulating efficacy .

Substituent Effects on Antimicrobial Activity

Pyrimidine derivatives with 4-chlorobenzyl or 2-(piperidin-1-yl)ethylthio groups at positions C-6 and C-2, respectively (), demonstrate substituent-dependent activity. Chlorobenzyl analogs showed superior antibacterial activity, while piperidinyl ethylthio groups enhanced antifungal performance. Comparatively, 2-(4-benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine’s lack of sulfur-based substituents may limit antifungal potency but improve metabolic stability .

Physical Properties

While specific data (e.g., melting point) for the target compound is unavailable, its brominated analogs () share similar molecular weights (444.4) and lipophilic profiles. Crystallographic studies of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine () reveal planar pyrimidine rings with piperidine adopting chair conformations, suggesting that the target compound’s piperidinyl group may similarly enhance rigidity and packing efficiency .

Biological Activity

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine, identified by its CAS number 946384-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5OC_{21}H_{27}N_{5}O with a molecular weight of 365.5 g/mol. Its structure includes a pyrimidine core substituted with benzoyl and piperazine moieties, which are known to influence its pharmacological properties.

PropertyValue
CAS Number946384-74-3
Molecular FormulaC21H27N5O
Molecular Weight365.5 g/mol
Melting PointNot Available
DensityNot Available

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that derivatives of benzoylpiperazine exhibit significant affinity for the human histamine H4 receptor, which is implicated in inflammatory responses and other physiological processes . The piperidine component may enhance binding affinity and selectivity towards specific targets.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the piperazine and benzoyl groups can significantly alter the compound's potency. For instance, the introduction of different substituents on the phenyl ring has been shown to optimize interactions within the binding site of target enzymes, such as monoacylglycerol lipase (MAGL), where compounds with specific substitutions displayed IC50 values as low as 80 nM .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of compounds similar to this compound. A study found that certain derivatives exhibited potent cytotoxic effects against human breast and ovarian cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . These findings suggest that structural modifications can enhance antiproliferative activity.

Inhibition Studies

Another significant area of research involves the inhibition of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Compounds derived from similar scaffolds demonstrated effective inhibition, with one notable compound achieving an IC50 value of 72 nM . This highlights the potential for these derivatives in therapeutic applications targeting lipid metabolism disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine?

  • Methodology : The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. A typical route involves:

Reacting 4-methyl-6-(piperidin-1-yl)pyrimidine with 4-benzoylpiperazine under basic conditions (e.g., K₂CO₃ in DMF).

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Final characterization using HPLC to confirm purity (>95%) .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and piperazine/piperidine ring conformations .
  • HRMS : Confirm molecular mass and fragmentation patterns .

Q. How to assess preliminary biological activity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ kits.
  • Receptor binding studies : Employ radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine IC₅₀ values .
  • Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How to optimize reaction yields in multi-step synthesis?

  • Methodology :

  • Continuous flow chemistry : Improve scalability and reduce side reactions by controlling residence time and temperature .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to enhance coupling efficiency .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent polarity, base strength, and reaction time .

Q. How to resolve contradictions in receptor binding data across studies?

  • Methodology :

  • Molecular docking simulations : Compare binding poses in homology models (e.g., GPCRs) to identify key residues influencing affinity variations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic contributions .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) or TR-FRET (time-resolved fluorescence) .

Q. What strategies are effective for target identification in proteome-wide studies?

  • Methodology :

  • Chemical proteomics : Use affinity-based pulldown with biotinylated analogs and LC-MS/MS to identify interacting proteins .
  • Phosphoproteomics : Analyze kinase inhibition profiles via SILAC (stable isotope labeling) in cell lysates .
  • CRISPR-Cas9 screens : Perform genome-wide knockout to identify synthetic lethal partners .

Q. How to improve aqueous solubility for in vivo studies?

  • Methodology :

  • Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Salt formation : Synthesize hydrochloride or mesylate salts to increase polarity .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Methodology :

  • Rodent studies : Administer IV/PO doses (1–10 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target organs .
  • Metabolite identification : Perform hepatocyte incubation and UPLC-QTOF analysis to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.